molecular formula C2H7NO4S2 B15255365 Methanesulfonylmethanesulfonamide

Methanesulfonylmethanesulfonamide

Cat. No.: B15255365
M. Wt: 173.22 g/mol
InChI Key: GDGHPRAJKZFAHR-UHFFFAOYSA-N
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Description

Methanesulfonylmethanesulfonamide is a specialized organosulfur compound featuring a dual sulfonamide functional group arrangement that presents distinctive reactivity and properties for research applications. This chemical entity is part of the broader class of methane sulfonamides, compounds known for their utility in organic synthesis and chemical research. As a high-purity research chemical, it is typically employed in laboratory settings as a synthetic intermediate or building block for the development of more complex molecules. Potential research applications may include investigations into sulfonamide chemistry, the synthesis of novel chemical entities, or exploration of structure-activity relationships in molecular design. Researchers value this compound for its well-defined molecular structure and consistent properties, which are critical for reproducible experimental results. While its direct biological mechanisms have not been fully characterized, related sulfonamide compounds are known to interact with various biological targets, making structural analogs of interest in several research fields. This product is provided exclusively For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use, and must be handled by qualified laboratory professionals using appropriate safety precautions. For comprehensive handling, storage, and safety information, including material safety data sheets, please consult the specific product documentation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H7NO4S2

Molecular Weight

173.22 g/mol

IUPAC Name

methylsulfonylmethanesulfonamide

InChI

InChI=1S/C2H7NO4S2/c1-8(4,5)2-9(3,6)7/h2H2,1H3,(H2,3,6,7)

InChI Key

GDGHPRAJKZFAHR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CS(=O)(=O)N

Origin of Product

United States

Contextual Significance in Advanced Organic Synthesis and Chemical Science

Methanesulfonylmethanesulfonamide, also known as N,N-bis(methylsulfonyl)amine, possesses a unique set of properties that make it a compound of interest in advanced organic synthesis. Its structure, featuring a central nitrogen atom bonded to two methanesulfonyl groups, results in a highly acidic N-H proton and a weakly coordinating conjugate base. This characteristic is central to its utility in various chemical transformations.

The compound serves as a precursor for the synthesis of silylating agents. For instance, N-trimethylsilyl-bis(trifluoromethanesulfonyl)imide (TMSNTf2), a related and more reactive analogue, is prepared from allyltrimethylsilane (B147118) and bis(trifluoromethanesulfonyl)imide. nih.gov While not a direct application of this compound itself, this highlights the role of the bis(sulfonyl)imide framework in generating powerful reagents for organic synthesis.

Furthermore, the deprotonated form of disulfonimides can act as a non-coordinating anion in catalytic systems. The bis(trifluoromethylsulfonyl)imide anion, for example, has been studied for its coordinative behavior with metal centers, demonstrating various binding modes. rsc.orgnih.gov This suggests a potential, though less explored, role for the this compound anion in stabilizing cationic species in catalytic cycles without strongly interfering with the reactive center.

Overview of Academic Research Trajectories for the Disulfonamide Class

Academic research into the disulfonamide class, to which Methanesulfonylmethanesulfonamide belongs, has largely focused on the development of chiral variants for asymmetric catalysis. These chiral disulfonimides have emerged as powerful Brønsted acid catalysts, capable of promoting a wide range of stereoselective reactions.

Key research trajectories include:

Asymmetric Catalysis: Chiral disulfonimides have been successfully employed as catalysts in reactions such as the Mukaiyama aldol (B89426), Friedel-Crafts alkylation, and Diels-Alder reactions. These catalysts can achieve high levels of enantioselectivity, making them valuable tools for the synthesis of complex, optically active molecules.

Monomer Synthesis for Advanced Polymers: Research has explored the synthesis of aromatic 1,2-disulfonimides as potential monomers for high-performance polymers. researchgate.netnih.gov The unique polarity and steric features of the disulfonimide fragment are being investigated for their potential to create materials with superior properties, such as for diffusion membranes. nih.gov

Development of Novel Reagents: The synthesis of novel disulfonimide-containing reagents continues to be an active area of research. These efforts aim to fine-tune the electronic and steric properties of the disulfonimide core to create catalysts and reagents with enhanced reactivity and selectivity for specific organic transformations.

Historical Developments in Analogous Sulfonamide Chemical Research Excluding Biological or Pharmaceutical Discovery Narratives

Established Synthetic Pathways to the Disulfonamide Framework

The construction of the disulfonamide core, characterized by a nitrogen atom bonded to two sulfonyl groups, is a cornerstone of sulfonamide chemistry. For a symmetrical compound like this compound, the synthetic logic is direct and efficient, typically involving the sequential reaction of an ammonia (B1221849) source with two equivalents of a sulfonylating agent.

Direct Sulfonylation Reactions for Carbon-Sulfur Bond Formation

The synthesis of this compound does not typically involve the de novo formation of its carbon-sulfur bonds. The molecule is constructed from precursors, namely methanesulfonyl chloride (CH₃SO₂Cl), in which the C-S bond is pre-existing. The primary focus of the synthetic pathway is therefore the formation of the nitrogen-sulfur (N-S) bonds that define the disulfonamide framework.

While not central to this specific synthesis, the broader field of organosulfur chemistry has developed numerous methods for C-S bond formation. These include transition metal-catalyzed cross-coupling reactions and metal-free oxidative couplings, which are employed for more complex sulfur-containing scaffolds.

Convergent and Linear Multi-step Synthesis Strategies for the Central N-S Bonds

The most common and established route to this compound is a linear, two-step process. This strategy relies on the high reactivity of sulfonyl chlorides toward nitrogen nucleophiles.

Formation of the Intermediate Sulfonamide: The synthesis begins with the reaction of methanesulfonyl chloride with an ammonia source to produce methanesulfonamide (B31651). A patented method describes bubbling gaseous ammonia through a solution of methanesulfonyl chloride in a nitroalkane solvent, such as nitroethane. google.com The resulting ammonium (B1175870) chloride byproduct precipitates and can be easily removed by filtration. google.com

Formation of the Disulfonamide: The second N-S bond is formed by reacting the intermediate methanesulfonamide with a second equivalent of methanesulfonyl chloride. This step requires the presence of a base to deprotonate the methanesulfonamide, generating a more potent nucleophile (the sulfonamide anion). This anion then attacks the electrophilic sulfur atom of methanesulfonyl chloride to yield the final product, this compound. Common bases for this type of transformation include potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). nih.gov

While a linear strategy is optimal for a symmetrical product, the concept of a convergent synthesis is relevant for producing unsymmetrical disulfonimides (R-SO₂-NH-SO₂-R'). In such a case, a specific sulfonamide (R-SO₂NH₂) would be coupled with a different sulfonyl chloride (R'-SO₂Cl) in a single, base-mediated step.

Table 1: Representative Conditions for N-S Bond Formation in Sulfonamide Synthesis

StepReactantsReagents/SolventTemperatureProductReference
Sulfonamide Formation Methanesulfonyl Chloride, AmmoniaNitroethane40-50 °CMethanesulfonamide google.com
Cyclic Sulfonamide Formation Methanesulfonamide, Morita–Baylis–Hillman AcetatesK₂CO₃, DMF23 °CTertiary Dihydroquinoline Sulfonamides nih.gov

Mechanistic Insights into Primary Synthetic Routes to this compound

The fundamental reaction for forming the S-N-S linkage is a nucleophilic substitution at the sulfur center of the sulfonyl chloride. The mechanism for the reaction between a sulfonamide anion and a sulfonyl chloride is analogous to nucleophilic acyl substitution. youtube.com

Two primary mechanistic pathways are considered:

SN2-type Mechanism: A direct, one-step displacement where the nucleophilic nitrogen atom attacks the sulfur atom, and the chloride leaving group is expelled simultaneously. This pathway involves a trigonal bipyramidal transition state.

Addition-Elimination (SAN) Mechanism: A two-step process where the nitrogen nucleophile adds to the sulfur atom, forming a transient, pentacoordinate sulfurane intermediate. This intermediate then collapses by ejecting the chloride ion to give the final sulfonamide product. nih.gov

Theoretical calculations on related systems suggest that the reaction is a kinetically controlled process. nih.gov The high reactivity of sulfonyl chlorides, compared to sulfonyl fluorides, favors the forward reaction and efficient product formation. nih.gov The presence of a base is crucial as it deprotonates the primary sulfonamide, significantly increasing the nucleophilicity of the nitrogen atom and facilitating its attack on the electrophilic sulfonyl chloride.

Development of Novel and Optimized Synthetic Routes

While the synthesis of simple, achiral disulfonimides like this compound is well-established, research continues to evolve, particularly driven by the discovery of disulfonimides as powerful Brønsted acid organocatalysts. researchgate.netrsc.org This has spurred interest in efficient routes to more complex, chiral analogs.

Exploration of Catalyst Systems for Enhanced Reaction Efficiency

The direct synthesis of this compound from methanesulfonamide and methanesulfonyl chloride is typically a high-yielding reaction that does not require catalysis. However, the broader field of sulfonamide synthesis has seen the exploration of novel methods to improve efficiency and environmental impact. For instance, an environmentally benign electrochemical method has been developed for the oxidative coupling of thiols and amines to form sulfonamides, a transformation driven entirely by electricity without the need for catalysts or sacrificial reagents. acs.org

The major intersection of catalysis and disulfonimides lies not in their synthesis, but in their use as catalysts. Chiral disulfonimides have emerged as highly effective Brønsted acid organocatalysts for a wide array of asymmetric transformations, including Mukaiyama-Mannich reactions, Friedel-Crafts alkylations, and various cycloadditions. rsc.orgnih.govsigmaaldrich.com These catalysts operate by activating substrates through protonation or by forming chiral silicon Lewis acids in situ. researchgate.net

Design and Evaluation of Ligand Architectures in Catalytic this compound Synthesis

In the context of using disulfonimides as catalysts, the concept of a "ligand" is integrated directly into the catalyst's molecular framework. The development of novel disulfonimide catalysts focuses on designing sophisticated, chiral backbones that create a well-defined stereochemical environment around the acidic N-H proton. This architecture is crucial for inducing high levels of enantioselectivity in the reactions they catalyze.

The design strategy involves attaching the disulfonimide motif to proven chiral scaffolds, most notably the 1,1'-bi-2-naphthol (B31242) (BINOL) framework. By modifying the substituents on this backbone, researchers can fine-tune the steric and electronic properties of the catalyst to optimize its performance for specific reactions. For example, introducing bulky or electron-withdrawing groups at the 3- and 3'-positions of the BINOL structure can enhance catalytic efficacy and selectivity. acs.org This approach has successfully overcome limitations seen in other Brønsted acid catalyst systems. acs.org

Table 2: Examples of Chiral Disulfonimide (DSI) Catalysts and Their Applications

Catalyst BackboneKey Structural FeatureApplicationReference
BINOL-derived DSI 4-Methyl-3,5-dinitrophenyl groups at 3,3'-positionsAsymmetric Mukaiyama–Mannich reaction acs.org
General Chiral DSI Varied aryl groups on the sulfonyl moietiesVinylogous Mukaiyama-Mannich reactions nih.gov
General Chiral DSI Based on pseudo-C₂-symmetric scaffoldsAsymmetric counteranion-directed catalysis (ACDC) rsc.org
BINOL-derived DSI UnspecifiedAsymmetric Friedel-Crafts alkylation of imines sigmaaldrich.com

Adherence to Green Chemistry Principles in Synthetic Protocol Development

Atom Economy Maximization and By-product Minimization Strategies

Strategies to improve atom economy in sulfonamide synthesis focus on alternative reagents and reaction designs that minimize or eliminate the formation of waste. One promising approach is the use of sodium sulfinate as a stable and less reactive sulfur source instead of sulfonyl chlorides. This method, when coupled with nitroarenes as the nitrogen source, can proceed in water and often allows for the collection of the product by simple filtration, thereby reducing the need for extensive purification steps.

Another strategy involves solvent-free, or neat, reaction conditions. By eliminating the solvent, the reaction volume is reduced, and the potential for solvent-related waste is eliminated. For example, the sulfonylation of amines with arylsulfonyl chlorides can be carried out at room temperature without a solvent, leading to high yields of the corresponding sulfonamides.

Catalysis also plays a crucial role in maximizing atom economy. The use of catalysts can enable more efficient reaction pathways with lower activation energies, which can reduce the formation of by-products and allow for reactions to proceed under milder conditions.

Table 1: Comparison of Atom Economy in Sulfonamide Synthesis

Synthetic Approach Reactants Desired Product By-products Atom Economy
Traditional Method Arylsulfonyl chloride, Amine, Organic Base Sulfonamide Hydrochloride salt of the organic base Low to Moderate
Greener Approach Sodium sulfinate, Nitroarene Sulfonamide Reduced form of nitroarene (can be recycled) Moderate to High

Sustainable Solvent Selection and Reaction Media Optimization

The choice of solvent is a critical factor in the environmental impact of a synthetic process, as solvents often constitute the largest mass component of a reaction mixture and are a major source of waste. Traditional sulfonamide syntheses frequently employ volatile organic compounds (VOCs) such as dichloromethane, DMF, and DMSO, which are toxic and difficult to dispose of.

A significant advancement in green sulfonamide synthesis is the use of water as a reaction medium. Water is a non-toxic, non-flammable, and readily available solvent. Syntheses conducted in water can offer simplified product isolation, often requiring only filtration after acidification, which eliminates the need for organic solvents in the workup phase. For instance, the reaction of amino compounds with arylsulfonyl chlorides can be performed in water under dynamic pH control, using equimolar amounts of reactants and avoiding organic bases.

Other sustainable solvent alternatives include polyethylene (B3416737) glycol (PEG), which is non-toxic, biodegradable, and recyclable. PEG-400 has been successfully used as a solvent for sulfonamide synthesis, with the product being easily separated and the solvent recovered for reuse. Deep eutectic solvents (DESs) are another class of green solvents that are gaining attention due to their low vapor pressure, tunability, and environmental friendliness.

In some cases, the most sustainable option is to eliminate the solvent entirely. Solvent-free reactions, also known as neat reactions, can significantly reduce waste and simplify the purification process.

Table 2: Comparison of Solvents for Sulfonamide Synthesis

Solvent Classification Advantages Disadvantages
Dichloromethane Halogenated VOC Good solubility for reactants Toxic, environmentally persistent
DMF, DMSO Polar Aprotic VOC High boiling point, good solubility Toxic, difficult to remove
Water Green Solvent Non-toxic, non-flammable, cheap Potential for hydrolysis of reactants
PEG-400 Green Solvent Non-toxic, recyclable, thermally stable Higher viscosity, may require heating
2-MeTHF, CPME Bio-based Solvents Lower environmental impact than VOCs Can be more expensive than traditional solvents
None (Neat) Solvent-Free No solvent waste, high concentration May require higher temperatures, potential for solid-state mixing issues

Energy Efficiency Considerations and Reaction Condition Optimization

Reducing energy consumption is another key principle of green chemistry. Many traditional synthetic methods require significant energy input for heating, cooling, and purification processes. Optimizing reaction conditions to minimize energy use can lead to more sustainable and cost-effective processes.

One approach to enhancing energy efficiency is to conduct reactions at ambient temperature whenever possible. The development of highly reactive catalysts and reagents can enable reactions to proceed without the need for heating. For example, some solvent-free syntheses of sulfonamides can be performed at room temperature with simple stirring.

Microwave-assisted synthesis is an energy-efficient technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. Microwaves directly heat the reaction mixture, leading to more uniform heating and often higher yields in shorter timeframes. Other energy-efficient methods include the use of ultrasound and photochemical reactions.

Table 3: Energy Efficiency in Sulfonamide Synthesis

Technique Energy Input Reaction Time Key Advantages
Conventional Heating High Hours to days Well-established, simple equipment
Room Temperature Reaction Low to None Varies Significant energy savings, milder conditions
Microwave-Assisted Synthesis Moderate Minutes to hours Rapid heating, reduced reaction times, often higher yields
Ultrasound-Assisted Synthesis Moderate Varies Enhanced mixing and mass transfer, can accelerate reactions
Continuous Flow Processing Low to Moderate Minutes Precise control, improved safety, efficient heat transfer

Intrinsic Functional Group Reactivity Analysis

The reactivity of this compound is primarily dictated by the interplay between the central nitrogen atom and the two strongly electron-withdrawing methanesulfonyl groups.

Nucleophilic and Electrophilic Characteristics of the Sulfonamide Nitrogen

The most prominent feature of the disulfonimide group in this compound is its pronounced Brønsted acidity. The presence of two adjacent methanesulfonyl groups significantly delocalizes the lone pair of electrons on the nitrogen atom and strongly polarizes the N-H bond. This inductive effect makes the hydrogen atom exceptionally acidic, far more so than in a simple sulfonamide. acs.orgpku.edu.cn Consequently, this compound is considered a strong organic acid, capable of protonating various substrates, including imines and olefins. acs.orgacs.orgnih.gov

This high acidity directly impacts the nucleophilicity of the nitrogen atom. In its neutral, protonated state, the nitrogen is a very poor nucleophile due to the delocalization of its electron pair across the two sulfonyl groups. However, upon deprotonation by a base, it forms a resonance-stabilized anion, the bis(methanesulfonyl)imidate. This anion is an effective nucleophile and serves as the primary reactive species in substitution reactions.

The acidic nature of the N-H proton is a key characteristic, with disulfonimides having pKa values that are considerably low for organic nitrogen compounds. acs.org This allows them to act as potent Brønsted acid catalysts in a variety of organic transformations. researchgate.netrsc.org

Reactivity of the Methanesulfonyl Moieties

The methanesulfonyl (mesyl) groups in this compound are generally robust and stable functional groups. Their primary role is to confer high acidity upon the N-H group through their powerful electron-withdrawing nature. The sulfur atoms within the sulfonyl groups are electrophilic centers, but they are significantly less reactive towards nucleophiles than the sulfur in a sulfonyl chloride. Reactions involving the direct cleavage of the sulfur-nitrogen bond in disulfonimides are not common and typically require specific and often harsh conditions, such as potent reducing agents. Photocatalytic methods have been developed for the late-stage functionalization of sulfonamides by generating sulfonyl radical intermediates, which can then undergo further reactions. acs.org

Derivatization Strategies and Analog Synthesis

The unique acidity of this compound is the cornerstone of its derivatization, allowing for modifications at the nitrogen atom and its use as a catalytic moiety.

N-Substitution Reactions Leading to Substituted this compound Derivatives

N-substitution of this compound is the most direct derivatization strategy. The high acidity of the N-H bond facilitates its deprotonation with a wide range of bases to form the corresponding nucleophilic anion. This anion can then be reacted with various electrophiles to yield N-substituted products. This two-step, one-pot procedure is a common method for synthesizing N-alkylated or N-arylated disulfonimides. researchgate.net

For example, the lithium salt of an asymmetric bis(sulfonyl)imide, CH₃SO₂N(Li)SO₂CF₃, has been synthesized and subsequently reacted with electrophiles like trimethylsilyl (B98337) chloride (Me₃SiCl) to produce N-silylated derivatives. researchgate.net This general principle is broadly applicable for creating a library of derivatives from the this compound core.

Table 1: Representative N-Substitution Reactions for Disulfonimides

Starting MaterialBaseElectrophileProduct TypeReference
(CF₃SO₂)₂NHn-BuLiMe₃SiCH₂BrN-Alkyl Disulfonimide researchgate.net
(CF₃SO₂)₂NHn-BuLiMe₃SiClN-Silyl Disulfonimide researchgate.net
Ar-NH₂PyridineR-SO₂ClN-Aryl Sulfonamide cbijournal.com
Diethanol amine-Ph-SO₂ClN,N-Bis(hydroxyethyl)sulfonamide researchgate.net

This table presents analogous reactions for sulfonamides and disulfonimides to illustrate the general synthetic methodology.

Strategic Incorporation of the this compound Moiety into Diverse Molecular Scaffolds

The disulfonimide group, particularly in its chiral forms, is a highly effective and versatile template for asymmetric catalysis. rsc.org Rather than being physically integrated into the final product's covalent framework, the moiety is often incorporated into the reaction mechanism as a powerful Brønsted acid or, upon silylation, a Lewis acid catalyst. pku.edu.cnthieme-connect.com

As a Brønsted acid catalyst, it can activate weakly basic substrates. For instance, chiral disulfonimides have been shown to catalyze the asymmetric Friedel-Crafts alkylation of indoles with imines. thieme-connect.com In such cases, the disulfonimide protonates the imine, forming a chiral ion pair and guiding the nucleophilic attack of the indole (B1671886) from a specific face. thieme-connect.com They have also been successfully employed in asymmetric reductions, Mannich reactions, and Mukaiyama aldol reactions. nih.govresearchgate.netsigmaaldrich.comacs.org

In some applications, the disulfonimide is silylated in situ to generate a highly potent chiral Lewis acid catalyst. pku.edu.cnuni-koeln.de This approach avoids background reactions often catalyzed by achiral silylium (B1239981) ions. uni-koeln.de

Rearrangement Reactions and Fragmentation Pathways Involving the Disulfonamide Structure

While the disulfonamide structure is generally stable, its use as a strong acid catalyst can enable rearrangement and fragmentation reactions in other molecules. rsc.org Recent studies have demonstrated that highly acidic and confined catalysts, a class that includes disulfonimides, can catalyze the enantioselective fragmentation of strained ring systems like cyclopropanes. nih.gov The proposed mechanism involves protonation of the alkane to form a carbonium ion, which then undergoes controlled fragmentation. nih.gov

In related systems, tandem reactions involving Hofmann-type rearrangements have been observed. For example, PIFA-mediated reactions of α-acyl-β-aminoacrylamides can lead to polysubstituted oxazol-2(3H)-ones through a combined rearrangement and cyclization pathway. researchgate.net These examples highlight the potential for the strong acidity of disulfonimides to facilitate complex transformations that involve skeletal reorganization or fragmentation.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for transformations involving this compound is crucial for optimizing reaction conditions, improving yields, and expanding the synthetic utility of this compound. While specific mechanistic studies on this compound are not extensively documented in the public domain, a thorough understanding can be constructed by examining well-established mechanisms of analogous transformations, such as the Buchwald-Hartwig amination and Barluenga cross-coupling, which serve as excellent general examples for reaction monitoring and mechanistic investigation.

Key transformations of this compound, particularly those involving the formation of a nitrogen-aryl bond, are presumed to follow mechanistic pathways analogous to those established for other sulfonamides and related nitrogen nucleophiles. The Buchwald-Hartwig amination and copper-catalyzed N-arylation are primary examples of such transformations.

Buchwald-Hartwig Amination:

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. nih.gov The generally accepted catalytic cycle, which can be extrapolated to the N-arylation of this compound, involves several key steps:

Oxidative Addition: A palladium(0) complex, typically stabilized by phosphine (B1218219) ligands, reacts with an aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This forms a Pd(II)-aryl-halide complex. nih.gov

Amide Binding and Deprotonation: The nitrogen nucleophile, in this case, this compound, coordinates to the palladium center. In the presence of a base, the sulfonamide is deprotonated to form a more nucleophilic palladium-amido complex.

Reductive Elimination: This is the product-forming step where a new C-N bond is formed by the coupling of the aryl group and the amide group on the palladium center. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

A competing, non-productive pathway is β-hydride elimination from the palladium-amido intermediate, which can lead to the formation of hydrodehalogenated arene and an imine byproduct. nih.gov The choice of ligands and base is critical in steering the reaction towards the desired reductive elimination pathway. acs.org

Copper-Catalyzed N-Arylation (Ullmann-type Reaction):

Copper-catalyzed N-arylation represents a classical and still widely used method for forming N-aryl sulfonamides. nie.edu.sg While the precise mechanism can vary depending on the specific catalytic system (ligands, copper source, and solvent), a plausible pathway for the ligand-free N-arylation of a sulfonamide like this compound with an aryl bromide is as follows:

A Cu(I) species is generated from a copper salt precursor.

The sulfonamide coordinates to the Cu(I) center and, in the presence of a base like cesium carbonate, forms a copper-amido intermediate.

Oxidative addition of the aryl halide to the copper-amido complex occurs, forming a Cu(III) intermediate.

Reductive elimination from the Cu(III) complex yields the N-arylated sulfonamide product and regenerates a Cu(I) species. nie.edu.sg

The solvent can play a crucial role in stabilizing catalytic intermediates, thereby influencing the reaction yield. nie.edu.sg

Barluenga Cross-Coupling:

The Barluenga cross-coupling reaction typically involves the palladium-catalyzed coupling of N-tosylhydrazones with aryl halides to form polysubstituted alkenes. chemrxiv.orgnih.gov While not a direct transformation of this compound itself, its mechanistic principles are relevant for understanding palladium-catalyzed processes. The proposed mechanism involves:

Oxidative addition of the aryl halide to a Pd(0) catalyst. chemrxiv.org

Base-mediated decomposition of the N-tosylhydrazone to form a diazo compound, which then generates a palladium-carbene complex. chemrxiv.org

Migratory insertion of the aryl group onto the carbene carbon. chemrxiv.org

β-hydride elimination to yield the final alkene product and a palladium-hydride species, which upon reductive elimination with the base regenerates the Pd(0) catalyst.

Monitoring such reactions using techniques like real-time mass spectrometry and NMR spectroscopy is essential for identifying catalytic intermediates and validating the proposed mechanistic steps. chemrxiv.org

Transition-Metal-Free N-Arylation:

An alternative pathway for N-arylation avoids transition metals altogether. One such method involves the reaction of sulfonamides with o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride. nih.govacs.org The mechanism proceeds through the formation of a highly reactive aryne intermediate:

The fluoride ion attacks the silicon atom of the o-silylaryl triflate, leading to the elimination of the triflate and silyl (B83357) groups to generate a benzyne (B1209423) intermediate. acs.org

The deprotonated sulfonamide (formed in the presence of the base) then acts as a nucleophile, attacking one of the carbons of the aryne triple bond. nih.gov

Protonation of the resulting aryl anion yields the N-arylated sulfonamide product.

This method is notable for its mild reaction conditions and tolerance of various functional groups. nih.gov

The following table summarizes reaction conditions for the N-arylation of methanesulfonamide, a close structural analog of this compound, illustrating the practical application of these mechanistic concepts.

Catalyst/ReagentCoupling PartnerBaseSolventTemperature (°C)Yield (%)Reference
CuI (20 mol%)4-BromotolueneCs₂CO₃DMF13585 nie.edu.sg
CuI (20 mol%)4-BromoanisoleCs₂CO₃DMF13582 nie.edu.sg
2-(Trimethylsilyl)phenyl triflateMethanesulfonamideCsFMeCNRoom Temp.94 nih.gov

This interactive table provides examples of N-arylation reactions for methanesulfonamide.

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative insight into how the rate of a reaction is affected by the concentrations of reactants, catalysts, and other species. nih.gov For reactions involving this compound, determining the rate law can help to identify the rate-determining step (RDS) and validate a proposed mechanistic pathway.

For a potential Buchwald-Hartwig amination of this compound, kinetic analysis would likely involve systematically varying the concentrations of the aryl halide, the sulfonamide, the palladium catalyst, and the base, while monitoring the initial reaction rate.

Key findings from kinetic studies of related Buchwald-Hartwig aminations include:

The nature of the base can significantly alter the reaction pathway and thus the rate law. For example, in the amination of aryl chlorides with secondary amines, using NaOt-Bu as the base resulted in a reaction that was first order in aryl chloride and zero order in amine, suggesting that oxidative addition is the rate-determining step and does not involve the amine. nih.gov

In contrast, using a weaker base might lead to a different RDS, potentially involving the deprotonation of the amine or the reductive elimination step, which would be reflected in a different rate law.

Kinetic isotope effect (KIE) studies can provide high-resolution information about the transition state of the rate-determining step. For instance, ¹³C KIE studies have been used to confirm that the oxidative addition of the aryl halide to the palladium(0) complex is the first irreversible and likely rate-determining step in many Buchwald-Hartwig amination cycles. nih.gov

Reaction progress kinetic analysis (RPKA), where concentration is monitored over the entire course of the reaction, is a powerful tool. It can reveal changes in the catalytic species, catalyst deactivation, or product inhibition, which might be missed by initial rate studies alone. rsc.org For instance, a negative rate dependence on a starting material or product can indicate the formation of off-cycle, inactive catalyst species. rsc.org

While specific rate laws for reactions of this compound are not available, the principles of kinetic analysis are directly applicable. An experimental investigation would likely follow these established methodologies to determine reaction orders and the rate constant, thereby shedding light on the slowest step in the mechanistic cycle.

The direct observation and characterization of reactive intermediates are paramount for confirming a proposed reaction mechanism. chemrxiv.org These species are often transient and present in low concentrations, making their detection challenging. In the context of transformations involving this compound, several types of reactive intermediates would be expected based on analogous chemical systems.

In Palladium-Catalyzed Reactions (e.g., Buchwald-Hartwig type):

Palladium(0)-Ligand Complexes: The active catalyst is a coordinatively unsaturated Pd(0) species. Techniques like ³¹P NMR spectroscopy are invaluable for tracking the phosphine ligands and their coordination to the palladium center.

Oxidative Addition Adducts: The [L-Pd(II)(Ar)(X)] complex formed after oxidative addition is a key intermediate. It can sometimes be isolated or observed spectroscopically.

Palladium-Amido Complexes: The [L-Pd(II)(Ar)(NR₂)] species, formed after deprotonation of the coordinated sulfonamide, is the direct precursor to the product. Its characterization provides strong evidence for the proposed cycle. In some cases, β-hydrogen elimination from this intermediate can compete with reductive elimination. acs.org The study of these competing pathways is crucial for understanding reaction selectivity.

In Copper-Catalyzed Reactions:

Copper(I)-Amido and Copper(III) Intermediates: In copper-catalyzed N-arylation, Cu(I)-amido complexes are proposed as key intermediates. The involvement of higher oxidation state Cu(III) species is often postulated to explain the observed bond formation, though these are typically highly unstable and difficult to observe directly. nie.edu.sg

In Transition-Metal-Free Arylations:

Aryne Intermediates: In reactions of o-silylaryl triflates, the formation of benzyne is the hallmark of the mechanism. acs.org The existence of this highly electrophilic intermediate can be inferred through trapping experiments. For example, in the presence of a diene like furan, a [4+2] cycloaddition product would be expected, providing strong evidence for the transient existence of benzyne. nih.gov Deuterium labeling studies and the observation of regioisomeric products from unsymmetrical aryne precursors also support this mechanistic pathway. nih.gov

Modern analytical techniques are essential for these investigations. Electrospray ionization mass spectrometry (ESI-MS) is particularly powerful for detecting and characterizing charged intermediates directly from the reaction mixture in real-time. chemrxiv.org This technique, combined with NMR spectroscopy and computational studies (DFT), allows for a detailed reconstruction of the catalytic cycle and the energy profile of the reaction, providing a comprehensive understanding of the transformation at a molecular level. rsc.org

Theoretical and Computational Investigations of Methanesulfonylmethanesulfonamide

Electronic Structure and Bonding Analysis

The arrangement of electrons in a molecule dictates its fundamental chemical and physical properties. Computational methods allow for a detailed examination of the electronic structure and the nature of chemical bonds within Methanesulfonylmethanesulfonamide.

Quantum chemical calculations are central to understanding the electronic makeup of this compound. These calculations determine the molecule's energy, electron distribution, and other electronic properties.

Density Functional Theory (DFT): This is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. scbt.comnih.gov DFT has been successfully applied to study related sulfonamide compounds. nih.gov For this compound, a typical DFT calculation would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to approximate the solutions to the Schrödinger equation. nih.govsigmaaldrich.com Such calculations can yield optimized molecular geometry, vibrational frequencies, and energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's stability and reactivity. sigmaaldrich.com

The table below summarizes common computational approaches and the type of information they provide for a molecule like this compound.

Computational Method Abbreviation Typical Application for this compound
Density Functional TheoryDFTGeometry optimization, vibrational frequencies, HOMO/LUMO energies, reaction pathways. nih.govsigmaaldrich.com
Hartree-FockHFInitial geometry optimization, wavefunction calculation as a basis for more advanced methods.
Møller-Plesset Perturbation TheoryMP2Includes electron correlation for more accurate energy and structure predictions.
Coupled ClusterCCHigh-accuracy energy calculations, considered a "gold standard" for small molecules.

The results from quantum chemical calculations are further analyzed to understand bonding and reactivity.

Molecular Orbitals (MOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. sigmaaldrich.comnih.gov For this compound, the HOMO is expected to be localized around the nitrogen and oxygen atoms, while the LUMO would be distributed around the sulfur atoms.

Electron Density Distribution: The electron density, ρ(r), describes the probability of finding an electron at a given point in space. chemrxiv.orgresearchgate.net Graphical representations of electron density, such as isosurface plots, reveal the molecule's size and shape and highlight regions of high electron concentration, which correspond to chemical bonds and lone pairs. chemrxiv.org Analysis of the electron density can also be used to calculate the Molecular Electrostatic Potential (MEP), which maps regions of positive and negative electrostatic potential onto the electron density surface. These maps are invaluable for predicting how the molecule will interact with other charged or polar species. For this compound, the MEP would show negative potential around the electronegative oxygen and nitrogen atoms and positive potential around the hydrogen atoms.

Conformational Analysis and Stereochemical Considerations

This compound possesses several single bonds around which rotation can occur, leading to different spatial arrangements known as conformations.

Computational methods are essential for identifying the stable conformers of a flexible molecule. A study on a related compound, methanesulfonamide-N,N'-1,2-ethanediylbis (msen), demonstrates a typical workflow. nih.gov The process begins with a broad search of the potential energy surface using a computationally inexpensive method, such as a semi-empirical approach (e.g., PM5), to identify a wide range of possible conformers. nih.gov The geometries of these initial structures are then refined using a more accurate method, typically DFT with a suitable functional and basis set (e.g., B3LYP/6-311G(d,p)). nih.gov This process yields the geometries and relative energies of the various stable rotational isomers (rotamers). For msen, six different stable isomers were identified through this computational procedure. nih.gov A similar approach for this compound would predict its most stable three-dimensional structures.

The conformational landscape describes the relative energies of all possible conformers and the energy barriers that separate them. rsc.org By calculating the transition state energies between different stable conformers, it is possible to map out the pathways for conformational interconversion. This information is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature. rsc.org Techniques like molecular dynamics (MD) simulations can provide further insight into the time-dependent behavior of the molecule, showing how it explores different conformations over time. rsc.org

Computational Prediction of Reactivity and Reaction Pathways

DFT calculations are a powerful tool for investigating the reactivity of molecules and elucidating reaction mechanisms. For this compound, computational studies can predict its behavior in chemical reactions. This involves calculating the energies of reactants, products, and, most importantly, the transition states that connect them. By identifying the lowest energy pathway on the potential energy surface, the most likely mechanism for a given reaction can be determined. For instance, the acidity of the N-H bond, a key feature of disulfonimides, can be computationally assessed by modeling the deprotonation reaction and calculating the corresponding reaction energy. These theoretical predictions of reaction barriers and mechanisms provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Characterization of Transition States and Reaction Energetics

Detailed computational studies involving the characterization of transition states and the calculation of reaction energetics are fundamental to understanding the reactivity of a molecule. This typically involves the use of quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations, to map out the potential energy surface of a reaction. These calculations can identify the high-energy transition state structures that connect reactants to products and determine the energy required to overcome these barriers.

For this compound, specific data on the transition states for reactions such as decomposition, hydrolysis, or reactions with other molecules are not available in the public domain. Consequently, a quantitative discussion of its reaction energetics, including the energies of reactants, products, and transition states, cannot be provided at this time.

Determination of Reaction Energy Profiles and Activation Barriers

The determination of reaction energy profiles and activation barriers is a direct output of the computational characterization of reaction pathways. These profiles provide a visual representation of the energy changes that occur as a reaction progresses, with the activation barrier being the energy difference between the reactants and the transition state. This information is crucial for predicting reaction rates and understanding reaction mechanisms.

In the absence of specific computational studies on this compound, it is not possible to present its reaction energy profiles or provide values for its activation barriers for any given reaction.

Solvent Effects on Molecular Properties and Reaction Energetics

The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational models, such as implicit and explicit solvation models, are employed to study these solvent effects. These models can predict how the polarity and specific interactions of a solvent can alter a molecule's conformation, electronic structure, and the energetics of its reactions.

While the influence of solvents on related compounds has been a subject of research, specific computational data detailing the effects of different solvents on the molecular properties and reaction energetics of this compound are not documented in the available scientific literature. Therefore, a detailed analysis of how solvents impact its behavior cannot be accurately presented.

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic Techniques for Comprehensive Structural Analysis

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in methanesulfonylmethanesulfonamide.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of this compound by measuring the mass-to-charge ratio (m/z) of its ions with high accuracy. sumble.comyoutube.com This technique can differentiate between compounds with the same nominal mass but different elemental compositions. sumble.com

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govwikipedia.orgamazonaws.comnationalmaglab.org This process, often involving collision-induced dissociation (CID), helps to elucidate the connectivity of the molecule by observing characteristic fragmentation patterns. amazonaws.com For this compound, MS (B15284909)/MS analysis would likely show fragmentation at the S-N and S-C bonds, providing evidence for the methanesulfonyl and methanesulfonamide (B31651) substructures. Techniques like Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM) are advanced MS/MS methods that offer high selectivity and sensitivity for quantitative analysis, which would be valuable for monitoring the compound in complex matrices. nih.gov

Technique Application for this compound Information Gained
HRMS Determination of exact mass.Elemental composition and molecular formula confirmation.
MS/MS Fragmentation of the molecular ion.Structural elucidation, identification of substructures, and confirmation of connectivity.
MRM/PRM Targeted quantitative analysis.Precise and sensitive measurement of the compound's concentration.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound.

FTIR Spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its bonds. youtube.comyoutube.com The resulting spectrum displays absorption bands characteristic of specific functional groups. For this compound, key expected vibrational bands would include those for the S=O stretching in the sulfonyl groups, S-N stretching, and C-H stretching and bending in the methyl groups. For instance, the characteristic S=O stretching vibration is often observed in the region of 1350-1160 cm⁻¹. researchgate.net FTIR can be used to monitor chemical reactions by observing the appearance or disappearance of peaks corresponding to reactants and products.

Raman Spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. wikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations. Raman spectroscopy can provide a structural fingerprint of the molecule and is useful for identifying changes in the chemical structure. wikipedia.orgmdpi.com It is also a powerful tool for in situ reaction monitoring, as it is non-destructive, requires minimal sample preparation, and is insensitive to water, making it suitable for analyzing aqueous reaction mixtures. researchgate.netyoutube.com

Vibrational Mode Expected FTIR Absorption Region (cm⁻¹) Expected Raman Shift Region (cm⁻¹)
S=O Asymmetric Stretch1350-13001350-1300
S=O Symmetric Stretch1160-11201160-1120
S-N Stretch900-700900-700
C-H Stretch3000-28503000-2850
C-H Bend1470-13501470-1350

Chromatographic Separation Techniques for Purity Assessment and Component Analysis

Chromatographic techniques are vital for separating this compound from impurities and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile compounds like this compound. The development of a robust HPLC method would involve the careful selection of a suitable stationary phase (e.g., a C18 column for reversed-phase chromatography), a mobile phase that provides good separation of the analyte from any impurities, and a detector. thepharmajournal.comresearchgate.net Given that this compound lacks a strong chromophore for UV detection, derivatization to introduce a UV-active group might be necessary, or alternative detection methods such as Refractive Index (RI) detection or coupling to a mass spectrometer (LC-MS) could be employed. google.comsielc.com Method optimization would involve adjusting parameters such as the mobile phase composition, flow rate, and column temperature to achieve optimal resolution, peak shape, and analysis time. thepharmajournal.com

A typical HPLC method development and optimization workflow would include:

Column Selection: Based on the polarity of this compound, a reversed-phase column like a C18 would likely be a starting point.

Mobile Phase Selection: A mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be investigated. The ratio would be adjusted to achieve the desired retention time. thepharmajournal.com

Detector Selection: If UV detection is not feasible, RI or a mass spectrometer would be considered.

Method Validation: The developed method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity.

Gas Chromatography (GC) Applications in Mixture Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a robust analytical tool for the analysis of complex mixtures containing sulfonamides and related methanesulfonate (B1217627) compounds. Although compounds like this compound possess low volatility, derivatization techniques can be employed to facilitate their analysis by GC. A common strategy involves methylation with reagents like diazomethane, followed by acylation, for instance with pentafluoropropionic acid anhydride, to increase volatility and improve chromatographic behavior. nih.govoup.com This approach allows for the separation and quantification of various sulfonamides within a single run.

The primary application of GC in this context is the identification and quantification of impurities, residual starting materials, or by-products in the final active pharmaceutical ingredient (API). For instance, methods have been developed for the trace-level determination of alkyl mesylates, which can be potential genotoxic impurities in APIs containing a mesylate group. nih.govglobalresearchonline.net Capillary GC methods using columns like the DB-WAX have been validated for this purpose. globalresearchonline.net The sensitivity of these methods is crucial, with limits of detection (LOD) and quantification (LOQ) often reaching the parts-per-million (ppm) or even lower levels. globalresearchonline.net

GC-MS provides definitive identification of components in a mixture by furnishing both retention time data and mass spectral information. mdpi.com The electron impact (EI-MS) ionization mode can provide characteristic fragmentation patterns, aiding in structural elucidation, while chemical ionization (CI-MS) can be used to confirm the molecular weight of the analytes. researchgate.net The selection of specific ions for monitoring (Selected Ion Monitoring, SIM) enhances the sensitivity and selectivity of the analysis, which is critical for detecting trace-level impurities. researchgate.net

Table 1: Illustrative GC and GC-MS Methods for Analysis of Related Sulfonamide and Mesylate Compounds

Analyte ClassColumnDerivatizationDetectorKey FindingsReference
SulfonamidesNot specifiedDiazomethane & Pentafluoropropionic acid anhydrideMSDRelative recoveries ranged from 54% to 135.5%. nih.gov
Alkyl MesylatesDB-WAX (30 m × 0.53 mm × 1.0 µm)NoneFID / MSLOD and LOQ were 0.02 and 0.05 ppm, respectively. globalresearchonline.net
Methanesulfonyl chloride (MSC)ZB-5 ms (30 m × 0.25 mm × 0.25 µm)NoneMS (SIM mode)Method was linear for MSC in a range of 1.90-7.5 μg/ml. researchgate.net
Chlorinated/Sulfonamide derivativesNot specifiedNoneMS (EI, NCI, PCI)Direct and simultaneous GC analysis of the mixture was achieved. researchgate.net

Chiral Chromatography for Enantiomeric and Diastereomeric Separation and Purity

For chiral molecules, the separation of enantiomers is a critical aspect of pharmaceutical analysis, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. youtube.com Chiral chromatography, utilizing High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is the cornerstone for determining the enantiomeric purity of compounds like this compound, should a chiral center be present in its structure or in related intermediates. nih.govyoutube.com

The success of chiral separation hinges on the selection of a suitable Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-RH, Amylose AD-H), are widely employed due to their broad applicability and high enantioselectivity. nih.govnih.govnih.gov These CSPs can operate in various modes, including normal phase, reversed-phase, and polar organic modes, providing flexibility in method development. mdpi.com

Method development often involves screening different CSPs and mobile phase compositions. For instance, an enantioselective reversed-phase HPLC method was developed for safinamide (B1662184) mesilate using a Chiralcel OD-RH column. nih.gov The mobile phase, a mixture of sodium di-hydrogen phosphate (B84403) buffer, methanol, and acetonitrile, was critical, with the pH of the buffer playing a key role in achieving optimal resolution between enantiomers. nih.gov In SFC, the use of additives like methanesulfonic acid (MSA) has been shown to improve peak shape and resolution for polar chiral compounds, sometimes outperforming more common additives. researchgate.net The validation of a chiral method is essential to ensure its reliability for quantitative analysis of the undesired enantiomer, with parameters such as limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy being rigorously assessed. nih.gov

Table 2: Examples of Chiral Chromatography Methods for Related Compounds

In-Process Analytical Technologies (PAT) for Real-Time Reaction Monitoring

Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time. longdom.org The implementation of PAT is invaluable for monitoring the synthesis of this compound, ensuring process robustness, and maintaining consistent product quality. americanpharmaceuticalreview.com By integrating advanced analytical tools directly into the process stream, PAT facilitates a deeper process understanding and enables real-time assurance (RTA). americanpharmaceuticalreview.com

Spectroscopic techniques are central to PAT applications. In-situ probes can monitor the concentration of reagents, intermediates, products, and impurities throughout the reaction without the need for manual sampling. americanpharmaceuticalreview.com For example, Mid-IR, Near-IR, or UV-Vis spectroscopy can track the consumption of a starting material and the formation of this compound. This real-time data allows for precise determination of reaction endpoints, preventing the formation of excess impurities and ensuring batch-to-batch consistency. americanpharmaceuticalreview.com Raman spectroscopy is particularly useful for monitoring crystallizations and polymorphic transformations, which are critical steps in isolating the final API. americanpharmaceuticalreview.com

Another powerful PAT tool is on-line mass spectrometry (MS), which is well-suited for monitoring the gas phase, such as during drying or vacuum distillation steps. americanpharmaceuticalreview.com It offers rapid response times, high selectivity, and the ability to monitor multiple chemical species simultaneously. americanpharmaceuticalreview.com The goal of these applications is Real-Time Monitoring (RTM), which provides a high level of confidence in the process performance. americanpharmaceuticalreview.com Ultimately, a well-implemented PAT strategy can lead to improved process efficiency, reduced cycle times, and the elimination of extensive off-line testing. longdom.orgamericanpharmaceuticalreview.com

Table 3: Potential PAT Tools for Real-Time Monitoring of this compound Synthesis

PAT ToolParameter MonitoredApplication in SynthesisPotential BenefitReference
Mid-IR / Near-IR SpectroscopySolute and solvent concentrationReal-time tracking of reactant consumption and product formation.Precise reaction endpoint determination; kinetic understanding. americanpharmaceuticalreview.com
Raman SpectroscopyPolymorphic form, crystallinityMonitoring crystallization processes to ensure the correct crystal form is produced.Control of final product physical properties; prevention of polymorphic impurities. americanpharmaceuticalreview.com
On-line Mass Spectrometry (MS)Gas phase compositionMonitoring solvent removal during drying or distillation steps.Optimization of drying times; ensuring complete removal of residual solvents. americanpharmaceuticalreview.com
UV-Vis SpectroscopyConcentration of chromophoric speciesMonitoring reactions involving UV-active starting materials or products.Real-time process control and quality assurance. americanpharmaceuticalreview.com

Applications of Methanesulfonylmethanesulfonamide As a Versatile Organic Building Block and Reagent

Role in Modular Organic Synthesis for Diverse Molecular Constructs

As a modular synthon, methanesulfonylmethanesulfonamide provides a stable and reactive source of the "-NH-" group, which can be unveiled or further functionalized. Its bis-sulfonated structure makes the N-H proton significantly acidic, allowing for easy deprotonation to form a nucleophilic anion that can participate in a variety of bond-forming reactions.

The application of this compound as a precursor for heterocyclic systems has been demonstrated, particularly in the synthesis of N-substituted heterocycles. One key application involves its use in the synthesis of dronedarone (B1670951) intermediates, specifically substituted benzofurans. google.com In this context, it participates in reactions that form a crucial nitrogen-heterocycle bond.

The primary reaction types include:

Copper-Catalyzed N-Arylation: The salt of bis(methanesulfonyl)amide can be coupled with an aryl halide or sulfonate (e.g., a 5-bromo- or 5-iodo-benzofuran derivative) to form a new carbon-nitrogen bond. google.comgoogle.com This reaction is typically performed in the presence of a copper(I) salt catalyst, such as Cu(I)I, often with a ligand like N-methylglycine to facilitate the coupling. google.com

Mitsunobu Reaction: It can also be used to introduce the nitrogen moiety onto a hydroxyl-substituted heterocycle. google.com For example, a 5-hydroxybenzofuran can be reacted with bis(methanesulfonyl)amide under Mitsunobu conditions, which involve a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate), to form the desired N-substituted benzofuran. google.com

Following the introduction of the bis(methanesulfonyl)amide group onto the heterocyclic core, one of the methanesulfonyl groups is typically removed to yield the final monosulfonated product.

The primary documented utility of this compound is in the formation of carbon-nitrogen bonds.

Carbon-Nitrogen Bond Formation: As detailed in patent literature for the synthesis of complex pharmaceutical intermediates, the anion of bis(methanesulfonyl)amide serves as a potent nitrogen nucleophile. google.comgoogle.com It reacts with electrophilic carbon centers, particularly on aromatic or heteroaromatic rings, to establish a C-N bond. This method is advantageous because the resulting N-bis(methanesulfonyl) group is a stable protecting group that can be selectively cleaved later if necessary. The table below outlines typical conditions for a copper-catalyzed C-N coupling reaction involving a substituted benzofuran. google.com

ParameterConditionRole/Purpose
Reagents Benzofuran with leaving group (Br, I, OTs), Bis(methanesulfonyl)amideSubstrates for C-N bond formation
Catalyst Copper(I) Iodide (CuI)Facilitates the cross-coupling reaction
Ligand N-methylglycine or N,N-dimethylglycineEnhances catalyst activity and stability
Base Potassium Phosphate (B84403) (K₃PO₄)Deprotonates the bis(methanesulfonyl)amide
Solvent Dioxane, DMF, or THFProvides the reaction medium
Temperature 20°C to 120°CControls reaction rate

The utility of this compound in direct carbon-carbon or carbon-sulfur bond-forming reactions is not widely documented in available scientific literature. Its primary role remains that of a specialized nitrogen source.

Exploration as a Catalyst or Co-catalyst in Organic Transformations

While its role as a building block is established, the exploration of this compound as a catalyst is less common. However, its chemical structure suggests potential for catalytic activity, primarily related to its acidity.

Direct studies employing this compound as a primary acid-base catalyst are not prevalent in the literature. However, its structure, featuring an N-H bond flanked by two powerful electron-withdrawing methanesulfonyl groups, renders it a strong Brønsted acid. scispace.com This inherent acidity suggests it could function as a proton donor to activate substrates in a catalytic cycle.

For context, the catalytic activities of its simpler chemical relatives, methanesulfonamide (B31651) and methanesulfonic acid, are well-documented:

Methanesulfonamide (CH₃SO₂NH₂): This related compound has been identified as a general acid catalyst in specific reactions like the Sharpless asymmetric dihydroxylation. organic-chemistry.orgacs.orgnih.gov In this role, it protonates intermediate osmate esters, accelerating the rate-limiting hydrolysis step. acs.orgnih.gov It also functions as a co-solvent to aid phase transfer. organic-chemistry.org

Methanesulfonic Acid (CH₃SO₃H): As a strong, non-oxidizing, and biodegradable acid, methanesulfonic acid (MSA) is widely used as a "green" acid catalyst for numerous organic transformations. orientjchem.orgresearchgate.net These include esterifications, alkylations, and the synthesis of various heterocyclic systems like coumarins and chromenes. orientjchem.orgcdnsciencepub.comacs.orgnih.gov

Given that this compound is a significantly stronger acid than methanesulfonamide, it theoretically possesses greater potential for general acid catalysis, although this application requires further empirical investigation.

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Due to this lack of inherent chirality, it cannot function as a standalone enantioselective or diastereoselective catalyst, which requires a chiral environment to differentiate between the transition states leading to stereoisomeric products.

For it to be involved in stereoselective catalysis, it would need to be incorporated into a larger chiral system, for example, as a non-chiral ligand that modifies the electronic properties of a chiral catalytic complex. However, there is currently no research in the available literature demonstrating the use of this compound as a ligand, either chiral or achiral, in stereoselective catalytic transformations.

Contributions to Advanced Material Science via Chemical Precursor Role

The role of this compound as a chemical precursor in the field of advanced material science is not documented in the reviewed scientific literature. Its applications appear to be confined to the domain of small-molecule organic synthesis.

Use in Polymer Synthesis and Modification (Focus on chemical polymerization reactions)

Theoretically, this compound could participate in polymerization reactions in several ways, acting as a monomer or a modifying agent. The active hydrogen on the amide nitrogen and the potential for reactions at the sulfonyl groups offer pathways for incorporation into polymer chains.

One possible route is through polycondensation reactions. If reacted with suitable difunctional monomers, the amide hydrogen of this compound could undergo reactions to form a growing polymer chain. For instance, reaction with a diacyl chloride could potentially lead to the formation of a poly(imide-sulfonamide) structure. However, the reactivity of the sulfonamide proton would be a critical factor.

Another potential application lies in its use as a chain transfer agent or a comonomer in radical polymerization. The sulfur-containing groups might influence the polymerization kinetics and the properties of the resulting polymer.

A related compound, N-(methanesulfonyl)azetidine (MsAzet), has been shown to undergo anionic ring-opening polymerization. In this process, the sulfonyl group becomes part of the polymer backbone, forming a polysulfonamide structure analogous to polyamides. This suggests that sulfonylamide moieties, such as those in this compound, can be incorporated into polymer chains, although the specific reaction conditions for the open-chain this compound would differ.

Table 1: Potential Polymerization Reactions Involving this compound Analogs

Polymerization TypeReactant(s)Resulting Polymer Structure (Hypothetical)Key Reaction Feature
Anionic Ring-Opening PolymerizationN-(methanesulfonyl)azetidinePolysulfonamideIncorporation of the sulfonyl group into the polymer backbone.
PolycondensationDiamine, Diacyl ChloridePolyamideFormation of amide linkages.

It is important to note that these are hypothetical applications based on the chemical structure of this compound and documented reactions of similar compounds. Experimental validation would be necessary to confirm its utility in polymer synthesis.

Application in the Construction of Functional Material Scaffolds (Focus on chemical linkage, not material properties)

The bifunctional nature of this compound, with two sulfonyl groups, makes it a candidate for use as a crosslinking agent to create three-dimensional polymer networks, which are the basis of functional material scaffolds. Crosslinking is a crucial process for imparting structural integrity and desired physical properties to materials.

In this role, this compound could react with functional groups on existing polymer chains to form chemical bridges between them. For example, the sulfonyl groups could potentially react with hydroxyl or amine groups on polymers like polyvinyl alcohol or chitosan, especially if the sulfonyl groups are first converted to more reactive sulfonyl chlorides.

The resulting crosslinked structure would form a scaffold, and the density of these crosslinks, influenced by the concentration of this compound, would directly impact the scaffold's architecture. The sulfonamide linkage would be an integral part of this scaffold's chemical framework.

While specific examples of this compound being used for this purpose are not readily found in the literature, the principle is well-established with other bifunctional crosslinking agents.

Table 2: Comparison of Potential Crosslinking Functionality with Known Agents

Crosslinking AgentFunctional GroupsType of Linkage Formed
GlutaraldehydeAldehydeSchiff base, acetal
EpichlorohydrinEpoxide, HalideEther
This compound (Hypothetical) SulfonylSulfonamide/Sulfonate ester (depending on reaction)

The development of novel crosslinking agents is an active area of research in materials science, and the unique properties of the sulfonamide linkage could offer advantages in terms of stability and chemical resistance in the resulting material scaffolds. Further research would be needed to explore the practical applications and reaction conditions for using this compound as a chemical linker in the construction of functional materials.

Q & A

Q. What are the recommended synthesis and characterization methods for methanesulfonylmethanesulfonamide in academic research?

  • Methodological Answer : Synthesis typically involves sulfonylation reactions between methanesulfonyl chloride and methanesulfonamide derivatives under controlled pH and temperature. Purification is achieved via recrystallization using polar aprotic solvents (e.g., dimethylformamide). Characterization requires a combination of:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm hydrogen/carbon environments and sulfonamide bond formation.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak at 171.22 g/mol) .
  • Elemental Analysis : To validate purity (>98%) by matching experimental and theoretical C/H/N/S ratios .
  • Key Consideration : Ensure reproducibility by documenting reaction conditions (solvent, catalyst, stoichiometry) in the "Experimental" section per journal guidelines .

Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound in aqueous solutions?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm. Quantify impurities using a calibration curve from a certified reference standard .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to assess thermal stability (e.g., decomposition onset >200°C).
  • pH Stability Studies : Conduct accelerated degradation tests under acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions, analyzing degradation products via LC-MS .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies to compare reaction pathways (e.g., SN1 vs. SN2 mechanisms). Validate with experimental kinetic data (e.g., rate constants under varying temperatures) .
  • Molecular Dynamics Simulations : Model solvent effects (e.g., DMSO vs. water) to explain discrepancies in reaction yields reported in literature .
  • Data Reconciliation : Use statistical tools (e.g., Bland-Altman plots) to identify systematic errors in conflicting datasets .

Q. What strategies are effective for elucidating the biological activity of this compound derivatives when in vitro and in vivo data conflict?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Compare metabolic stability (e.g., microsomal assays) and membrane permeability (Caco-2 cell models) to explain bioavailability differences .
  • Dose-Response Analysis : Use Hill equation modeling to assess potency (EC50) shifts caused by assay conditions (e.g., serum protein binding) .
  • Table : Example of conflicting data resolution:
Assay TypeEC50 (µM)Key VariableCitation
In vitro12.3 ± 1.2Serum-free media
In vivo45.7 ± 5.8Protein binding

Q. How should researchers design experiments to study the environmental fate of this compound degradation products?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁴C-labeled compounds to track biodegradation pathways in soil/water matrices .
  • High-Resolution Mass Spectrometry (HRMS) : Identify transformation products (e.g., sulfonic acid derivatives) with mass error <5 ppm .
  • Ecotoxicity Testing : Pair analytical data with Daphnia magna or algal growth inhibition assays to correlate chemical persistence with ecological risk .

Data Management and Reporting

Q. What are best practices for documenting contradictory spectral data (e.g., NMR shifts) in publications?

  • Methodological Answer :
  • Supplementary Materials : Provide raw NMR/MS files and detailed integration tables to allow peer validation .
  • Error Analysis : Report solvent-induced chemical shift variations (e.g., DMSO-d6 vs. CDCl3) and instrument calibration protocols .
  • Conflict Resolution : Use consensus guidelines (e.g., IUPAC standards) to resolve discrepancies in peak assignments .

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